N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide
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Overview
Description
N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a carbazole core substituted with dichloro groups, a hydroxypropyl chain, and a benzenesulfonamide moiety, making it a subject of interest in medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary target of the compound N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide is the ASIC3 ion channel . This channel is involved in pain sensation and inflammation, and its inhibition can lead to potential therapeutic applications in conditions such as stroke, epilepsy, and cancer .
Mode of Action
This compound acts as an inhibitor of the ASIC3 ion channel . By binding to this channel, it effectively blocks the flow of ions, thereby reducing the sensation of pain and inflammation .
Biochemical Pathways
The inhibition of the ASIC3 ion channel by this compound affects the pain signaling pathway . This leads to a decrease in the transmission of pain signals, resulting in an analgesic effect .
Pharmacokinetics
It is soluble in dmso, suggesting that it may have good bioavailability .
Result of Action
The result of the action of this compound is a reduction in pain and inflammation due to its inhibition of the ASIC3 ion channel . This could potentially be beneficial in the treatment of conditions such as stroke, epilepsy, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide typically involves multi-step organic reactions. One common route includes the initial formation of the carbazole core, followed by chlorination to introduce the dichloro groups. The hydroxypropyl chain is then attached through a nucleophilic substitution reaction. Finally, the benzenesulfonamide moiety is introduced via sulfonation and subsequent amide formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The dichloro groups can be reduced to form mono-chloro or dechlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N,4-dimethylbenzenesulfonamide
- N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
- N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide
Uniqueness
N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both dichloro and sulfonamide groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Cl2N2O3S/c1-19-7-11-24(12-8-19)36(34,35)32(22-5-3-2-4-6-22)18-23(33)17-31-27-13-9-20(29)15-25(27)26-16-21(30)10-14-28(26)31/h2-16,23,33H,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOXQLJDOLBHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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